N,N-Diethyl-4-piperidinecarboxamide nitrate
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Description
N,N-Diethyl-4-piperidinecarboxamide nitrate is a synthetic organic compound . It does not contain any toxic metallic elements . The compound is highly specific for several parasites .
Molecular Structure Analysis
The molecular formula of N,N-Diethyl-4-piperidinecarboxamide nitrate is C10H21N3O4 . The InChI code is 1S/C10H20N2O.ClH/c1-3-12(4-2)10(13)9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3;1H .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as N,N-Diethyl-4-piperidinecarboxamide nitrate, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The derivatives of piperidine have been used in the discovery and biological evaluation of potential drugs .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including N,N-Diethyl-4-piperidinecarboxamide nitrate, is an important task of modern organic chemistry . These compounds represent one of the most important synthetic medicinal blocks for drug construction .
Intramolecular Reactions
N,N-Diethyl-4-piperidinecarboxamide nitrate can be involved in intramolecular reactions leading to the formation of various piperidine derivatives . These reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Intermolecular Reactions
This compound can also participate in intermolecular reactions, contributing to the formation of various piperidine derivatives . These reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Targeting DNA Gyrase
Piperidine-4-carboxamides, including N,N-Diethyl-4-piperidinecarboxamide nitrate, can be used to target DNA gyrase . DNA gyrase is an essential bacterial enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA.
Multicomponent Reactions
N,N-Diethyl-4-piperidinecarboxamide nitrate can be used in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .
properties
IUPAC Name |
N,N-diethylpiperidine-4-carboxamide;nitric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.HNO3/c1-3-12(4-2)10(13)9-5-7-11-8-6-9;2-1(3)4/h9,11H,3-8H2,1-2H3;(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAWOBDOKAMJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCNCC1.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-4-piperidinecarboxamide nitrate |
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